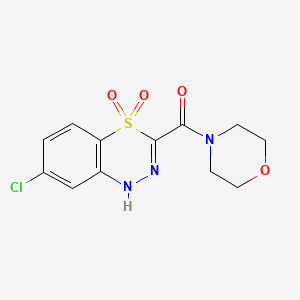

7-chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Description

7-Chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure comprising a benzene ring fused with a thiadiazine dioxide ring. The molecule features a chlorine substituent at position 7 and a morpholin-4-ylcarbonyl group at position 3. The morpholine moiety introduces a tertiary amine and ether functionality, which may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

(7-chloro-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S/c13-8-1-2-10-9(7-8)14-15-11(21(10,18)19)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEJVEGVWMLAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NNC3=C(S2(=O)=O)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a compound of interest due to its potential biological activities. This compound belongs to the benzothiadiazine class and has been studied for its effects on various biological systems, particularly in relation to cancer treatment and mitochondrial function.

Chemical Structure

The compound's structure is characterized by the presence of a benzothiadiazine ring, which is known for its diverse pharmacological properties. The morpholine moiety adds to its biological activity by potentially enhancing solubility and receptor binding.

Biological Activity Overview

Research has indicated that derivatives of benzothiadiazine, including this compound, exhibit significant biological activities:

- Inhibition of Mitochondrial Complex II : Studies have shown that benzothiadiazine derivatives can inhibit mitochondrial respiratory complex II (CII), which plays a crucial role in cellular respiration and energy production. This inhibition can lead to selective cytotoxicity in cancer cells, making these compounds promising candidates for cancer therapy .

- Anticancer Properties : The compound has demonstrated potential in reducing cell viability in various cancer cell lines. For instance, modifications to the benzothiadiazine scaffold have resulted in compounds with enhanced antineoplastic activity against prostate cancer and triple-negative breast cancer (TNBC) cells .

- Calcium Modulation : The compound's analogs have been shown to affect intracellular calcium levels. Specifically, they facilitate AMPA receptor function by increasing cytosolic Ca²⁺ levels, which is critical for neuronal signaling .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has revealed that specific substitutions on the benzothiadiazine ring significantly influence biological activity. For example, the introduction of halogenated groups has been correlated with increased potency against cancer cells .

| Compound | X | Y | R₁ | R₂ | Molecular Weight (g/mol) | % Inhibition CII (100 μM) |

|---|---|---|---|---|---|---|

| 13a | F | H | SCH₃ | H | 246.27 | 0 |

| 14a | F | H | H | H | 257.28 | 4 ± 6.9 |

| 15a | F | H | H | H | 285.34 | 5 ± 4.5 |

| 16a | F | H | H | H | 339.77 | 30 ± 6.5 |

| 17a | F | H | H | H | 323.32 | 1 ± 6.2 |

This table summarizes the inhibition rates of various derivatives against mitochondrial complex II, highlighting the impact of structural modifications on efficacy.

Case Studies

- Prostate Cancer : A study involving a series of benzothiadiazine derivatives showed that certain compounds exhibited a ten-fold selectivity for cancer cells over non-malignant cells, indicating their potential as targeted therapies .

- Neuronal Activity : Research on the effects of IDRA-21 (a related compound) demonstrated that it could enhance AMPA receptor activity through calcium modulation in neuronal cells, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle Differences :

- Target Compound : Benzothiadiazine dioxide (one sulfur, two oxygen atoms in the heterocycle).

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Benzodithiazine dioxide (two sulfur atoms in the heterocycle). The additional sulfur may increase lipophilicity and alter electronic properties compared to the target compound.

- 1-(4-Methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide (): Shares the benzothiadiazine dioxide core but substitutes position 3 with a carboxylic acid and position 1 with a 4-methylphenyl group, increasing polarity and steric bulk.

Substituent Effects :

- 7-Chloro substitution is common across analogs (–4), suggesting its role in stabilizing the aromatic system or modulating bioactivity.

Physicochemical Properties

- The target compound’s morpholin-4-ylcarbonyl group likely improves solubility in polar aprotic solvents compared to the methyl ester in .

- The carboxylic acid in enhances water solubility, whereas the target compound’s morpholine group may balance lipophilicity and polarity.

Spectral Data

Infrared (IR) Spectroscopy :

- Target Compound : Expected peaks at ~1740 cm⁻¹ (C=O stretch from morpholin-4-ylcarbonyl) and ~1150–1340 cm⁻¹ (SO₂ symmetric/asymmetric stretches), similar to .

- : Peaks at 1740 cm⁻¹ (ester C=O) and 1155–1340 cm⁻¹ (SO₂), corroborating the dioxo-thiadiazine core .

NMR Spectroscopy :

- : ¹H-NMR signals at δ 3.30 (N-CH₃) and δ 8.09–8.29 (aromatic protons) . The target compound’s morpholine group would likely show signals at δ 3.50–3.70 (morpholine CH₂).

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

- Formation of the benzothiadiazine 1,1-dioxide core.

- Introduction of the 7-chloro substituent on the benzene ring.

- Coupling of the 3-position with a morpholin-4-ylcarbonyl moiety via amide bond formation.

Preparation of the Benzothiadiazine Core

The benzothiadiazine 1,1-dioxide skeleton is commonly synthesized by condensation of 2-amino-benzenethiol derivatives with substituted α-haloketones or α-bromo esters. This cyclization step is performed in polar aprotic solvents such as dimethylformamide (DMF) with acetic acid as an additive to facilitate ring closure. Sodium cyanoborohydride or other reductants are employed to reduce intermediate imines, yielding the benzothiadiazine ring system.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-amino-benzenethiol + α-bromo ketone in DMF with AcOH | Formation of thiazine intermediate |

| 2 | Addition of sodium cyanoborohydride | Reduction to benzothiadiazine 1,1-dioxide |

This method is supported by documented procedures for similar benzothiazine derivatives, where the ring closure and reduction are key steps to obtain the heterocyclic core.

Coupling of the Morpholin-4-ylcarbonyl Group at the 3-Position

The key functionalization at the 3-position involves forming an amide bond between the benzothiadiazine core and morpholine. This is achieved by:

- Hydrolysis of an ester or acid precursor at the 3-position to yield a carboxylic acid.

- Activation of the acid using coupling reagents such as EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole).

- Reaction with morpholine to form the amide linkage.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydrolysis of ester to carboxylic acid (LiOH in THF) | Formation of acid intermediate |

| 2 | Activation with EDC-HCl and HOBt | Formation of active ester intermediate |

| 3 | Reaction with morpholine | Formation of 7-chloro-3-(morpholin-4-ylcarbonyl)benzothiadiazine |

This coupling strategy is standard in amide bond formation and is well-documented in heterocyclic chemistry literature.

Alternative Synthetic Routes and Catalysis

Palladium-catalyzed coupling reactions have been reported for related benzothiadiazine derivatives, involving aryl iodides and substituted alkenols under microwave heating to achieve cyclization and functionalization steps efficiently. Such methods can be adapted for introducing various substituents on the benzothiadiazine framework, potentially including the morpholinylcarbonyl group after suitable precursor preparation.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Benzothiadiazine core formation | 2-amino-benzenethiol + α-bromo ketone, DMF, AcOH, NaCNBH3 | Cyclization and reduction to form heterocycle |

| 7-chloro substitution | Starting with 2-amino-4-chlorobenzenethiol or selective chlorination | Controlled halogenation to avoid over-substitution |

| Carboxylic acid formation at 3-position | Hydrolysis with LiOH in THF | Converts ester to acid for amide coupling |

| Amide coupling with morpholine | EDC-HCl, HOBt, morpholine | Standard peptide coupling conditions |

| Alternative catalysis | Pd-catalyzed coupling, microwave heating | Enables efficient cyclization and functionalization |

Research Findings and Optimization Notes

- The use of sodium cyanoborohydride is preferred for reductive cyclization due to its mildness and selectivity.

- Microwave-assisted synthesis has shown to reduce reaction times significantly in palladium-catalyzed steps.

- The choice of coupling reagents (EDC-HCl/HOBt) is critical for high yield and purity in amide bond formation.

- Careful control of halogenation conditions ensures selective 7-chloro substitution without affecting other positions on the benzothiadiazine ring.

- Solvent choice (DMF, THF) and temperature control are important parameters for optimizing yields and minimizing side reactions.

Q & A

Q. Table 1: Expected Key Spectroscopic Signals

| Technique | Key Signals/Peaks |

|---|---|

| NMR | δ 7.5–8.5 (aromatic H), δ 3.5–4.0 (morpholine) |

| NMR | δ 160–170 (C=O), δ 100–110 (S=O) |

| IR | 1650–1750 cm (C=O) |

Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Answer:

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance morpholine coupling efficiency .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. greener alternatives (e.g., ethanol/water mixtures) .

- Temperature Control : Monitor exothermic reactions (e.g., during sulfonation steps) to avoid byproducts.

- Reaction Time : Use TLC/HPLC to track intermediates and minimize degradation.

Q. Table 2: Synthetic Optimization Parameters

| Parameter | High-Yield Conditions | Yield Range |

|---|---|---|

| Catalyst | ZnCl (0.1 equiv) | 70–80% |

| Solvent | DMF at 80°C | 65–75% |

| Reaction Time | 12 hours (monitored by HPLC) | 75–85% |

Advanced: How to resolve discrepancies in NMR data during characterization of derivatives?

Answer:

- Cross-Validation : Combine - HSQC/HMBC to assign ambiguous signals.

- Dynamic Effects : Investigate tautomerism (common in benzothiadiazines) via variable-temperature NMR.

- X-ray Crystallography : Resolve structural ambiguities, as shown in studies of triazolothiadiazine derivatives .

- Impurity Analysis : Use preparative HPLC to isolate pure fractions and re-analyze.

Advanced: What methodologies assess the hydrolytic stability of the morpholine carbonyl group?

Answer:

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life () under accelerated conditions (e.g., 40°C).

- Mass Spectrometry : Identify hydrolysis products (e.g., free morpholine or carboxylic acid derivatives).

Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Model transition states for chloro-substitution (e.g., at the 7-position) using software like Gaussian.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers for nucleophilic attack.

- Docking Studies : Predict binding interactions if targeting biological receptors (e.g., enzyme active sites).

Advanced: How to design analogs with enhanced bioactivity?

Answer:

- Substituent Modification : Replace chlorine with electron-withdrawing groups (e.g., NO) or bulky substituents to alter steric effects.

- Scaffold Hybridization : Fuse with triazolo or pyrimidine rings (see triazolothiadiazine studies) .

- SAR Studies : Correlate structural changes (e.g., morpholine replacement) with activity data (IC, Ki).

Q. Table 3: Analog Design Strategies

| Modification Type | Example Change | Biological Target |

|---|---|---|

| Substituent Replacement | Cl → CF at position 7 | Enzyme inhibition |

| Scaffold Fusion | Triazolo-benzothiadiazine hybrid | Anticancer agents |

Basic: What safety protocols are critical during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.